5-(4-Chlorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
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Overview
Description
5-(4-Chlorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the reaction of appropriate substituted pyrazoles with pyrimidine derivatives. One common method includes the use of palladium-catalyzed reactions under microwave irradiation, which enhances the reaction rate and yield . The reaction conditions often involve the use of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles in a solvent-free environment .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The use of microwave-assisted synthesis can be scaled up to industrial levels, ensuring high yields and efficient production .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using rhodium-catalyzed asymmetric reductive dearomatization.
Substitution: The compound can undergo substitution reactions, particularly involving the halogen groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Rhodium catalysts under controlled conditions.
Substitution: Halogen exchange reactions using nucleophiles.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of chiral tetrahydropyrazolo[1,5-a]pyrimidines.
Substitution: Formation of substituted derivatives with different halogen or functional groups.
Scientific Research Applications
5-(4-Chlorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain kinases, thereby affecting cell signaling pathways involved in cancer progression . The compound’s structure allows it to bind to active sites of enzymes, leading to inhibition of their activity.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
- Pyrazolo[1,5-a]pyridine derivatives
Uniqueness
5-(4-Chlorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is unique due to its specific substitution pattern with chlorophenyl and fluorophenyl groups. This unique structure imparts distinct chemical properties, making it suitable for specialized applications in various fields, including medicinal chemistry and material science .
Properties
Molecular Formula |
C19H11ClFN3O2 |
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Molecular Weight |
367.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C19H11ClFN3O2/c20-13-5-1-11(2-6-13)15-9-17(19(25)26)24-18(22-15)10-16(23-24)12-3-7-14(21)8-4-12/h1-10H,(H,25,26) |
InChI Key |
XXHQFKJWVFGVDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C(=CC(=NC3=C2)C4=CC=C(C=C4)Cl)C(=O)O)F |
Origin of Product |
United States |
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